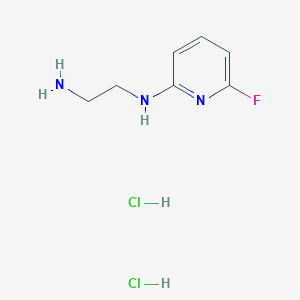

N1-(6-Fluoropyridin-2-yl)ethane-1,2-diamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

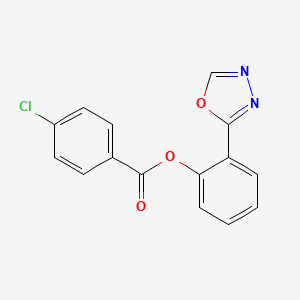

N1-(6-Fluoropyridin-2-yl)ethane-1,2-diamine dihydrochloride, also known as 6FP, is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a protein that is responsible for the transport of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, into synaptic vesicles in the brain. By inhibiting VMAT2, 6FP reduces the release of these neurotransmitters, which can have a range of effects on behavior and physiology.

Aplicaciones Científicas De Investigación

Fluoroionophores for Metal Ion Detection

A study on fluoroionophores based on diamine-salicylaldehyde derivatives highlighted the spectral diversity and specific chelation capabilities of similar compounds for detecting metal ions like Zn+2 in various solutions. This research indicates potential applications in cellular metal staining using fluorescence methods (Hong et al., 2012).

Antibacterial Evaluation and Molecular Docking

Research involving Schiff bases derived from reactions of 2-benzoylpyridine with different amines, including a structure related to the target compound, demonstrated good antibacterial activity and showed promise as SARS-CoV-2 inhibitors through molecular docking studies (Al‐Janabi et al., 2020).

Hexadentate Ligands for Coordination Chemistry

A reaction involving 2,2′-bipyridine-6-carboxaldehyde and aliphatic diamine led to the development of potentially hexadentate ligands, which were characterized and showed promising applications in forming coordination complexes with metal ions (Baird et al., 2007).

Green Synthesis of Corrosion Inhibitors

Another study focused on synthesizing a corrosion inhibitor from biomass platform molecules, demonstrating over 90% inhibition efficiency for carbon steel in acidic media. This underscores the compound's utility in developing sustainable corrosion protection strategies (Chen et al., 2021).

Nitric Oxide Reactivity with Cu(II) Complexes

Investigations into Cu(II) complexes with ligands similar to the target compound revealed insights into the nitric oxide reactivity, demonstrating structural influence on the reduction pathway of Cu(II) by nitric oxide. This research could inform the design of novel metal complexes for catalysis and sensing applications (Kumar et al., 2013).

Propiedades

IUPAC Name |

N'-(6-fluoropyridin-2-yl)ethane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10FN3.2ClH/c8-6-2-1-3-7(11-6)10-5-4-9;;/h1-3H,4-5,9H2,(H,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIFHRZMIUOABK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)NCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-cyclohex-1-en-1-ylethyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2639268.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide](/img/structure/B2639270.png)

![4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol](/img/structure/B2639273.png)

![2-benzamido-N-(4-carbamoylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2639279.png)

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate](/img/structure/B2639281.png)

![ethyl 2-[1-(3-nitrophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate](/img/structure/B2639283.png)